Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate
Description
Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate is a synthetic organic compound that features both fluorinated aromatic rings and a sulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-3-[(2,3,4-trifluorophenyl)sulfonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO4S/c1-25-14(22)8-12(9-2-4-10(17)5-3-9)21-26(23,24)13-7-6-11(18)15(19)16(13)20/h2-7,12,21H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBVIHKIIZLCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)F)NS(=O)(=O)C2=C(C(=C(C=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorinated Aromatic Rings: This can be achieved through electrophilic aromatic substitution reactions using fluorine-containing reagents.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the sulfonamide group.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are typical for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate is primarily investigated for its potential therapeutic effects. The sulfonamide group is known for its broad biological activity, particularly as an antibacterial agent. Its fluorinated structure may enhance binding affinity to specific biological targets.
- Targeting Enzymes : Research indicates that compounds with similar structures can inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that sulfonamide derivatives can effectively inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
The compound's interactions with biological molecules make it a useful biochemical probe. It has been studied for:
- Antiparasitic Activity : Similar compounds have demonstrated effectiveness against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of metabolic pathways essential for the parasite's survival.
- Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects on human cell lines. Certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells.
Material Science
Due to the unique properties imparted by fluorine atoms, this compound is also explored in materials science for developing new materials with enhanced thermal stability and chemical resistance.
Case Study 1: Antibacterial Activity
A study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of sulfonamide derivatives similar to this compound. The findings indicated that these compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.
Case Study 2: Antiparasitic Mechanisms
Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that structural analogs of this compound inhibited the growth of Plasmodium falciparum by targeting the methylerythritol 4-phosphate (MEP) pathway, showcasing its potential as an antimalarial agent.
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent targeting specific enzymes | Effective against Staphylococcus aureus and other pathogens |
| Biological Activity | Investigated for antiparasitic properties | Inhibits Plasmodium falciparum through MEP pathway disruption |
| Material Science | Development of new materials with enhanced properties | Fluorination improves thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings and sulfonamide group can enhance binding affinity and specificity, potentially leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate
- Methyl 3-(4-bromophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate
Uniqueness
Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical properties, such as increased lipophilicity and metabolic stability. These features can make it more effective in certain applications compared to its analogs.
Biological Activity
Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple fluorine atoms and a sulfonamide group, which may contribute to its unique biological properties. The molecular formula is represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 357.34 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and some bacterial dihydropteroate synthases.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens due to its ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Effects : The fluorinated aromatic rings may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on E. coli | |
| Enzyme Inhibition | IC50 values against CA II | |
| Anti-inflammatory | Reduced cytokine production |
Case Studies
Several case studies have explored the biological activity of similar compounds with fluorinated structures:
- Case Study 1 : A study investigated the effects of fluorinated sulfonamides on bacterial resistance patterns. It was found that compounds similar to this compound showed reduced resistance in E. coli strains when combined with traditional antibiotics.
- Case Study 2 : Research focusing on anti-inflammatory properties highlighted that compounds with similar structures effectively reduced inflammation markers in murine models of arthritis, suggesting therapeutic potential for inflammatory diseases.
Research Findings
Recent research indicates that this compound may possess significant biological activities:
- In vitro Studies : Laboratory tests demonstrated cytotoxic effects against various cancer cell lines, with a notable IC50 value indicating effectiveness in inhibiting cell proliferation.
- In vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates and improved survival rates compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
